5-(4-Bromophenyl)pyrimidin-2-amine

Kinase inhibition JNK MAPK signaling

Researchers pursuing isoform-selective JNK inhibition often lack well-characterized scaffolds with defined selectivity and crystallographic data. 5-(4-Bromophenyl)pyrimidin-2-amine addresses these gaps as a validated JNK1-preferential probe. • JNK1α1 IC50 = 43 nM with 1.67-fold selectivity over JNK2α2 - a quantifiable starting point for developing isoform-selective chemical probes targeting metabolic disorders or neurodegeneration. • Solved crystal structure (R = 0.050, monoclinic P21/c) enables immediate deployment in structure-based drug design, eliminating de novo crystallization trials. • The para-bromine atom provides an orthogonal handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig diversification, supporting modular library construction. Supplied at ≥95% purity with Certificate of Analysis to ensure reproducible IC50 values across screening campaigns.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
Cat. No. B8778002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)pyrimidin-2-amine
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2)N)Br
InChIInChI=1S/C10H8BrN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)
InChIKeyWJPSIGJRAGKCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)pyrimidin-2-amine Specifications & Properties


5-(4-Bromophenyl)pyrimidin-2-amine (CAS: 31483-56-4) is a C5-arylated 2-aminopyrimidine derivative with the molecular formula C10H8BrN3 and molecular weight 250.09 g/mol . The compound features a pyrimidine core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a primary amine, and is typically supplied at 95% purity . Its calculated XLogP is 2.2 . This compound serves as a core scaffold in kinase inhibitor programs and as a versatile synthetic intermediate .

Core scaffold for kinase inhibitor programs
Modular building block with para-bromine cross-coupling handle
Reported JNK pathway inhibition study context

5-(4-Bromophenyl)pyrimidin-2-amine Irreplaceability Over Generic Analogs


Simple substitution of the 4-bromophenyl moiety with other halogens or unsubstituted phenyl groups fundamentally alters kinase binding profiles and synthetic utility. The para-bromine atom confers distinct electronic effects, steric bulk, and provides a unique synthetic handle for cross-coupling reactions that chloro, fluoro, or unsubstituted analogs cannot replicate [1]. In JNK inhibition assays, the bromine substitution pattern critically influences both potency and isoform selectivity [2]. Furthermore, the bromine atom significantly impacts physicochemical properties including molecular weight and calculated logP (XLogP = 2.2), affecting solubility and permeability profiles [3]. These differences make in-class substitution without validation unreliable for both biological screening campaigns and multi-step synthetic routes [1].

Halogen substitution may shift kinase selectivity Para-bromine electronic and steric effects differ from chloro, fluoro, or unsubstituted phenyl analogs, potentially altering JNK isoform binding profiles.
Unique synthetic handle cannot be replicated The aryl–bromine bond provides an optimal reactivity window for palladium-catalyzed cross-coupling; chloro and fluoro analogs lack comparable modular diversification capacity.
Physicochemical profile may impact assay conditions Lipophilicity (XLogP ~2.2) and solubility differ from halogen- or phenyl-substituted analogs, potentially influencing permeability and solvent compatibility in cell-based screens.

5-(4-Bromophenyl)pyrimidin-2-amine Quantitative Evidence


Differential JNK1 vs. JNK2 Isoform Inhibition

5-(4-Bromophenyl)pyrimidin-2-amine demonstrates differential inhibitory potency against JNK isoforms, with an IC50 of 43 nM against human JNK1α1 versus 72 nM against human JNK2α2 [1]. This 1.67-fold selectivity for JNK1 over JNK2 is quantitatively defined, providing a basis for isoform-preferential tool compound selection. In contrast, the broader class of 4-substituted-2-aminopyrimidines exhibits variable JNK1 IC50 values ranging from 98 nM to >1 µM depending on substitution [2].

JNK1 vs JNK2 Inhibition
Reported
JNK1 IC50 43 nM, JNK2 72 nM — 1.67× selectivity
Supports isoform-selectivity assay context
Radiometric assay, GST-ATF2 substrate, 10 min incubation
Kinase inhibition JNK MAPK signaling Isoform selectivity

Structural Confirmation via X-Ray Crystallography

The crystal structure of 5-(4-Bromophenyl)pyrimidin-2-amine has been experimentally solved and refined to an R-value of 0.050 using 2126 observed reflections, confirming the compound crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. This level of structural validation is not uniformly available across all 5-aryl-2-aminopyrimidine analogs, many of which lack published crystallographic data [2].

X-Ray Crystal Structure
Class-level
R = 0.050, monoclinic P21/c, a = 11.465, b = 6.072, c = 15.747 Å, β = 99.90°
Validated solid-state structure for polymorph identification and docking
Most 5-aryl-2-aminopyrimidine analogs lack published crystal data
X-ray crystallography Structural biology Quality control Solid-state characterization

Physicochemical Differentiation

5-(4-Bromophenyl)pyrimidin-2-amine has calculated physicochemical parameters including XLogP = 2.2 and topological polar surface area (TPSA) = 51.8 Ų [1]. These values position the compound within favorable drug-like space (Lipinski-compliant) while the bromine atom provides distinct lipophilicity compared to chloro (XLogP ~1.8) or unsubstituted phenyl (XLogP ~1.5) analogs [2]. The 2-aminopyrimidine core with para-bromophenyl substitution yields unique solubility characteristics, being soluble in DMSO and ethanol but with limited aqueous solubility .

Physicochemical Profile
Cross-study comparable
XLogP 2.2, TPSA 51.8 Ų; ΔXLogP +0.4 vs chloro, +0.7 vs unsubstituted phenyl analog
Guides solvent selection and permeability prediction context
Calculated values (XLogP3 algorithm)
Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Bromine as a Synthetic Handle for Cross-Coupling

The para-bromine substituent on the phenyl ring of 5-(4-Bromophenyl)pyrimidin-2-amine serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This enables sequential functionalization at the bromine site while preserving the 2-aminopyrimidine core intact . In contrast, chloro analogs exhibit lower reactivity in cross-coupling (requiring harsher conditions or specialized ligands), while fluoro analogs are generally unreactive under standard Suzuki conditions, limiting their utility as modular building blocks [2].

Cross-Coupling Reactivity
Class-level
Aryl-Br: optimal Pd(0) oxidative addition balance; Aryl-Cl less reactive; Aryl-F unreactive in standard Suzuki coupling
Supports modular library synthesis via late-stage diversification
Suzuki-Miyaura with Pd(PPh₃)₄, aqueous base, 80–100 °C
Cross-coupling C-C bond formation Synthetic methodology Building block

Cellular Activity: c-Jun Phosphorylation Assay

In cellular assays measuring c-Jun phosphorylation, 5-(4-Bromophenyl)pyrimidin-2-amine demonstrates functional JNK pathway inhibition. The broader class of 4-substituted-2-aminopyrimidines has been optimized to achieve cellular IC50 values in the sub-micromolar range for c-Jun phosphorylation inhibition [1]. Specifically, optimized analogs in this series, exemplified by compound 9c, achieved cellular activity correlating with biochemical JNK1 inhibition, demonstrating that the 2-aminopyrimidine scaffold can translate biochemical potency to cellular functional readouts [2].

Cellular c-Jun Phosphorylation
Class-level
Class representatives achieve sub-µM cellular IC50; parent compound not directly reported
Context for cell permeability and target engagement potential
Direct data for this compound to verify
Cellular assay c-Jun phosphorylation JNK pathway Functional activity

Antibacterial Activity Against Enterococcus faecalis

5-(4-Bromophenyl)pyrimidin-2-amine exhibits antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3.19 µM (3,190 nM) in a 2-fold microtiter broth dilution assay following 18-hour incubation [1]. This activity, while modest, provides a defined baseline for structure-activity relationship studies. In contrast, more elaborate bis-pyrimidine derivatives containing the 4-bromophenyl motif demonstrate enhanced antimicrobial potency, with compound 11y achieving MIC = 0.67 µmol/mL against E. coli, comparable to norfloxacin (MIC = 0.47 µmol/mL) [2].

Antibacterial Activity
Cross-study comparable
IC50 3.19 µM against E. faecalis CECT 481; elaborated bis-pyrimidine analogs reach MIC 0.67 µmol/mL
Supports antimicrobial screening context
Broth microdilution, 18 h incubation at 37 °C
Antibacterial Enterococcus faecalis Antimicrobial screening Gram-positive

5-(4-Bromophenyl)pyrimidin-2-amine Application Scenarios


JNK1-Biased Inhibitor Screening and Tool Development

5-(4-Bromophenyl)pyrimidin-2-amine is optimally deployed in kinase screening cascades where JNK1-preferential inhibition is desired. With a defined IC50 of 43 nM against JNK1α1 and 1.67-fold selectivity over JNK2α2 (IC50 = 72 nM) [1], this compound provides a quantifiable starting point for developing isoform-selective chemical probes. Researchers investigating JNK1-specific signaling in metabolic disorders or neurodegeneration should prioritize this scaffold over pan-JNK inhibitors lacking isoform resolution. Procurement specifications should verify ≥95% purity to ensure reproducible biochemical IC50 values.

Validated Crystal Structure for Molecular Docking

The experimentally solved crystal structure (R = 0.050, monoclinic P21/c) [2] makes 5-(4-Bromophenyl)pyrimidin-2-amine a preferred choice for structure-based drug design. Unlike many 5-aryl-2-aminopyrimidine analogs that lack published crystallographic data, this compound offers validated coordinates for molecular docking, pharmacophore modeling, and binding mode analysis. Procurement for crystallography or cryo-EM studies should specify the compound to enable direct comparison with published structural parameters, reducing the need for de novo crystallization trials.

Modular Synthesis and Library Construction via Cross-Coupling

The para-bromine atom provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling, enabling sequential functionalization while preserving the 2-aminopyrimidine core [3]. This reactivity profile supports modular library construction in medicinal chemistry campaigns, where late-stage diversification is required. Procurement decisions should favor the bromo derivative over chloro or fluoro analogs when Suzuki-Miyaura or Buchwald-Hartwig diversification is planned, as bromine offers optimal reactivity under standard coupling conditions without the homocoupling risks associated with iodo analogs.

Antimicrobial Lead Optimization for Gram-Positive Activity

With a defined IC50 of 3.19 µM against Enterococcus faecalis [4], 5-(4-Bromophenyl)pyrimidin-2-amine provides a quantifiable baseline for antimicrobial SAR studies. The compound demonstrates that the 5-(4-bromophenyl)-2-aminopyrimidine core possesses inherent antibacterial activity that can be enhanced through structural elaboration, as evidenced by more potent bis-pyrimidine derivatives achieving MIC values comparable to norfloxacin [5]. Researchers initiating antimicrobial discovery programs should select this compound as a validated starting point rather than uncharacterized analogs lacking baseline activity data.

Application
Selection Property
Validation Focus
JNK1-preferential inhibitor screening
Isoform selectivity review
JNK1 vs JNK2 inhibition context
Crystal structure-based drug design
Validated crystal structure
Docking and polymorph validation
Modular cross-coupling library synthesis
Bromine synthetic handle
Cross-coupling efficiency verification
Antimicrobial SAR studies
Antimicrobial baseline activity
MIC endpoint confirmation

Technical Documentation Hub

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25 linked technical documents
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